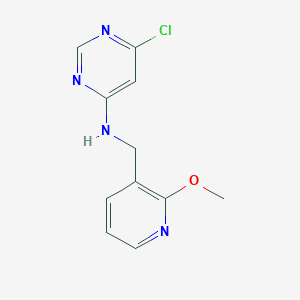
6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine
Vue d'ensemble
Description
6-Chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine, also known as 6-chloro-N-methyl-2-methoxy-3-pyrimidinamine or 6-chloro-N-methyl-2-methoxy-3-pyrimidine, is a synthetic compound commonly used in scientific research. It is an important component of many biochemical and physiological processes and is used in a variety of laboratory experiments. This article will provide an overview of the synthesis method of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
1. Chemical Transformations and Synthesis
6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine is involved in various chemical transformations. For example, it is used in the synthesis of pyrimidine derivatives, which have potential applications in different fields of chemistry and pharmacology. The transformation processes involve reactions with amines and other chemical agents to yield diverse pyrimidine derivatives with unique properties (Botta et al., 1985).
2. Structural Characterization and Hydrogen Bonding Studies
This compound plays a significant role in the structural characterization of molecular compounds. It is used in the study of protonation sites, hydrogen bonding, and the formation of distinct intermolecular hydrogen bonding patterns, contributing to a better understanding of molecular interactions and structure (Böck et al., 2021).
3. Antifungal Applications
Research has shown that derivatives of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine exhibit antifungal properties. These compounds have been tested against various fungi, demonstrating their potential as effective antifungal agents (Jafar et al., 2017).
4. Corrosion Inhibition
In the field of material science, certain pyrimidine derivatives have been found to be effective corrosion inhibitors for mild steel in acidic mediums. This application is crucial in extending the life and preserving the integrity of metal structures and components (Yadav et al., 2015).
5. Synthesis of Supramolecular Reagents
The compound is used in the synthesis of supramolecular reagents. These reagents are significant in creating self-complementary molecular structures and exploring hydrogen-bonding motifs, which are essential in supramolecular chemistry (Aakeröy et al., 2007).
6. Biomedical Research
In biomedical research, derivatives of this compound have shown potential in cancer therapy. They are synthesized and tested for their anticancer activities, contributing to the ongoing search for effective cancer treatments (Jiu-fu et al., 2015).
7. Environmental Applications
The compound is involved in environmental applications, such as the degradation of certain herbicides by microorganisms. Studies have shown that fungi like Aspergillus niger can degrade herbicides containing this compound, highlighting its role in bioremediation (Sharma et al., 2012).
Propriétés
IUPAC Name |
6-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-17-11-8(3-2-4-13-11)6-14-10-5-9(12)15-7-16-10/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOZQJGOFSQKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



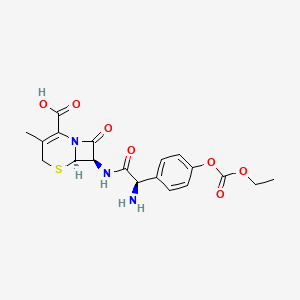
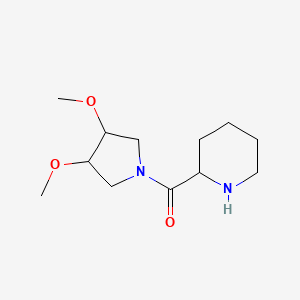
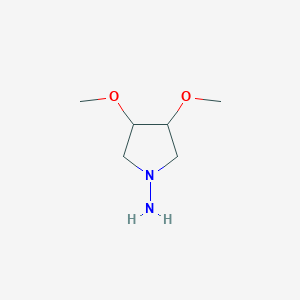

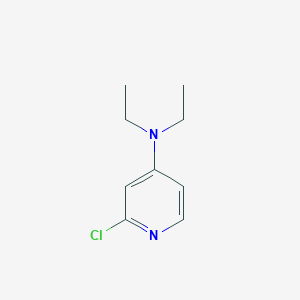
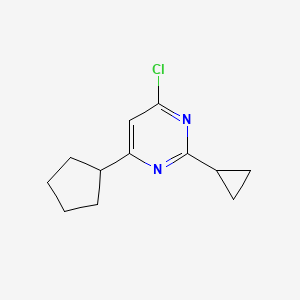
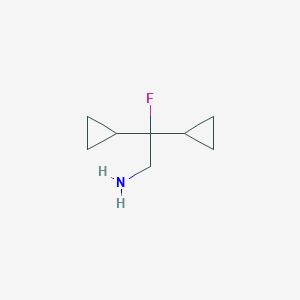
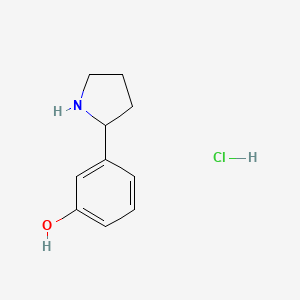
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1488177.png)
![2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone](/img/structure/B1488180.png)
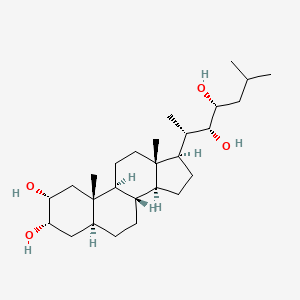
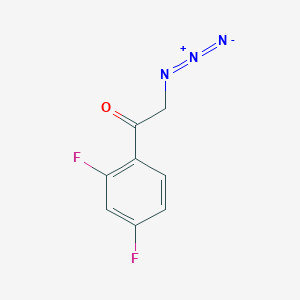
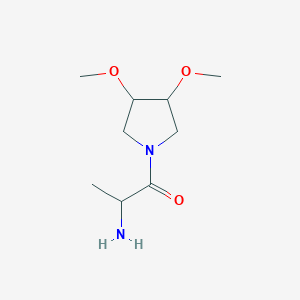
![N-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1488184.png)